
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone, also known as EEM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is not yet fully understood, but it is believed to inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis. (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is also thought to have an effect on certain enzymes, which could contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been found to have minimal toxicity in animal studies, making it a promising candidate for further research. However, it is important to note that the biochemical and physiological effects of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone have not been extensively studied, and more research is needed to fully understand its potential applications.
Advantages and Limitations for Lab Experiments
One advantage of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is that it is relatively easy to synthesize, making it a cost-effective option for scientific research. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has shown promising results in inhibiting the growth of certain strains of fungi and bacteria, making it a potential candidate for the development of new drugs. However, one limitation of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone is that its mechanism of action is not yet fully understood, which could make it more difficult to develop targeted therapies.
Future Directions
There are several future directions for research on (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone. For instance, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone could be studied for its potential use in other fields, such as agriculture or environmental science. Overall, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has shown promising results in scientific research, and further studies could lead to the development of new drugs and treatments.
Synthesis Methods
The synthesis of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone involves the reaction of 5-ethylfuran-2-carboxylic acid with 2-ethylmorpholine and subsequent treatment with thionyl chloride. This process results in the formation of (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone, which can be purified through recrystallization.
Scientific Research Applications
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been found to have potential applications in various scientific research fields. For instance, it has been studied for its antifungal and antibacterial properties, and it has shown promising results in inhibiting the growth of certain strains of fungi and bacteria. Additionally, (5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(5-ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-10-5-6-12(17-10)13(15)14-7-8-16-11(4-2)9-14/h5-6,11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDMACUGZKYBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(O2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylfuran-2-yl)-(2-ethylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

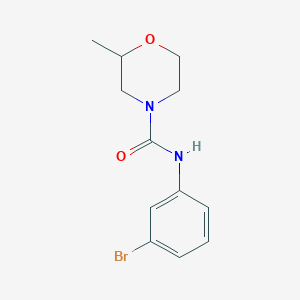

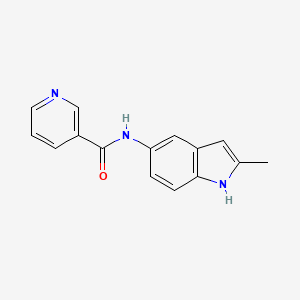

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
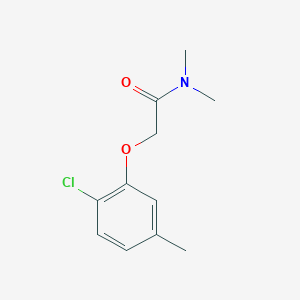
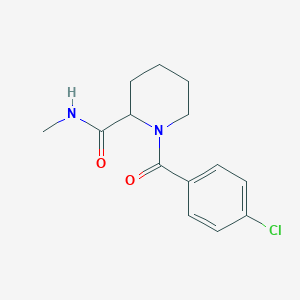
![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)
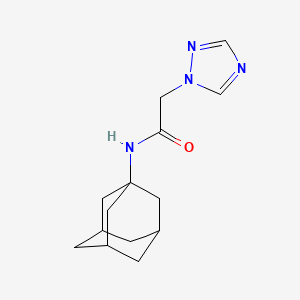


![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
